2-Methyl-5-(1-methylcyclopropyl)pyrazole-3-carboxylic acid
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Overview
Description
2-Methyl-5-(1-methylcyclopropyl)pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with a methyl group and a methylcyclopropyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1-methylcyclopropyl)pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methylcyclopropyl hydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1-methylcyclopropyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Methyl-5-(1-methylcyclopropyl)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5-(1-methylcyclopropyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a D-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress in cells . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases and pain management.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with similar structural features but different substituents.
5-Methyl-1H-pyrazole-3-carboxylic acid: Shares the pyrazole core but lacks the methylcyclopropyl group, leading to different reactivity and applications.
Uniqueness
2-Methyl-5-(1-methylcyclopropyl)pyrazole-3-carboxylic acid is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-methyl-5-(1-methylcyclopropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-9(3-4-9)7-5-6(8(12)13)11(2)10-7/h5H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
HAJQHBDMEJNMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=NN(C(=C2)C(=O)O)C |
Origin of Product |
United States |
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